![molecular formula C19H22N4O2S B2483314 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile CAS No. 478081-75-3](/img/structure/B2483314.png)
2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Biochemical Transformations
- Metabolic Pathways in Liver : A study by Hvenegaard et al. (2012) on a related antidepressant, Lu AA21004, reveals its metabolism in human liver microsomes, leading to the formation of various metabolites through enzymes like CYP2D6, CYP2C9, and CYP3A4/5. This study highlights the complex enzymatic pathways involved in drug metabolism.
Antiproliferative and Antiviral Properties
- Antiproliferative Activity Against Tumors : Research by Al-Soud et al. (2008) and Al-Soud et al. (2010) demonstrated that benzothiazole derivatives, structurally related to the subject compound, exhibit significant antiproliferative activity against various human tumor cell lines. These findings suggest potential cancer therapeutic applications.
Analytical Applications
- Fluorescent Tagging for Analysis : The work of Toyo’oka et al. (1991) introduces benzoxadiazole amine reagents, which include piperazino groups for fluorescent tagging of carboxylic acids. This is useful in analytical chemistry for sensitive detection and analysis of various substances.
Synthesis and Medicinal Chemistry
- Synthesis of Piperazine Derivatives for Medicinal Use : Research by Sonda et al. (2004) discusses the synthesis of benzamide derivatives with piperazine cores, indicating their potential as selective serotonin receptor agonists. This showcases the application in synthesizing novel compounds for potential therapeutic use.
Radioactive Labeling for Research
- Radioiodination Techniques : The study by Sadeghzadeh et al. (2014) on the radioiodination of benzylsulfonyl piperazine derivatives demonstrates methods for preparing radioactive compounds used in medical imaging and biological research.
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Activities : Foroumadi et al. (2005) in their research (Foroumadi et al. (2005)) synthesized piperazinyl quinolone derivatives with benzylsulfonyl groups showing significant activity against certain Gram-positive bacteria, highlighting the antimicrobial potential of such compounds.
Polymer Synthesis and Applications
- Hyperbranched Polymers Synthesis : Yan and Gao (2000) explored the synthesis of hyperbranched polymers using piperazine derivatives (Yan & Gao (2000)). This demonstrates the use of piperazine compounds in the field of polymer chemistry, contributing to materials science.
Miscellaneous Applications
- Fingerprint Analysis and Biological Screening : Khan et al. (2019) evaluated various derivatives of piperazine for their antibacterial, antifungal, anthelmintic activities, and potential in fingerprint analysis (Khan et al. (2019)). This diverse study showcases the multifaceted applications of piperazine compounds in both forensic science and biomedicine.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-benzylsulfonylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-15-12-16(2)21-19(18(15)13-20)22-8-10-23(11-9-22)26(24,25)14-17-6-4-3-5-7-17/h3-7,12H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDDMYACLMMNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
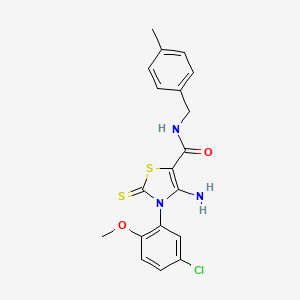
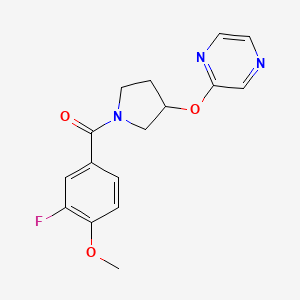

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)
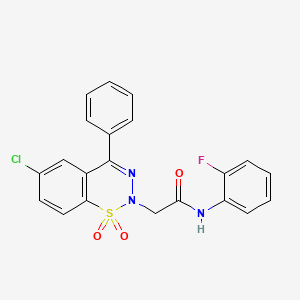
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2483238.png)
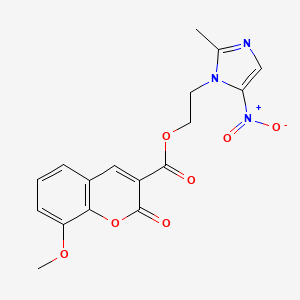
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2483240.png)
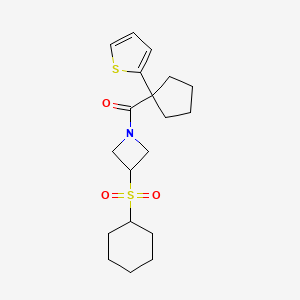
![1,6,7-trimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483243.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)

![6-[5-(1-Methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2483249.png)

